molecular formula C24H36BN3O7 B8328580 rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

rel-(R)-3-(2-((1S,4S)-4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

Cat. No.: B8328580
M. Wt: 489.4 g/mol
InChI Key: VRYGRDKYLPCVOV-KVWWFHCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,2]oxaborinine ring, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid typically involves multiple steps, including the formation of the benzo[e][1,2]oxaborinine ring and subsequent functionalization. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .

Mechanism of Action

The mechanism of action for ®-3-(2-(trans-4-(2-(tert-butoxycarbonylamino)ethylamino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating specific pathways .

Properties

Molecular Formula

C24H36BN3O7

Molecular Weight

489.4 g/mol

IUPAC Name

(3R)-2-hydroxy-3-[[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]cyclohexyl]acetyl]amino]-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid

InChI

InChI=1S/C24H36BN3O7/c1-24(2,3)34-23(32)27-12-11-26-17-9-7-15(8-10-17)13-20(29)28-19-14-16-5-4-6-18(22(30)31)21(16)35-25(19)33/h4-6,15,17,19,26,33H,7-14H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t15?,17?,19-/m0/s1

InChI Key

VRYGRDKYLPCVOV-KVWWFHCMSA-N

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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